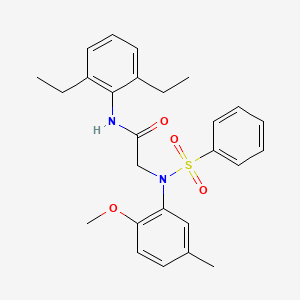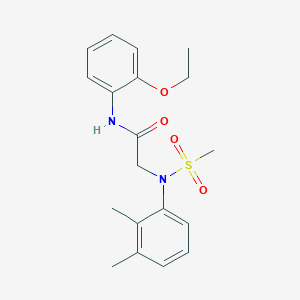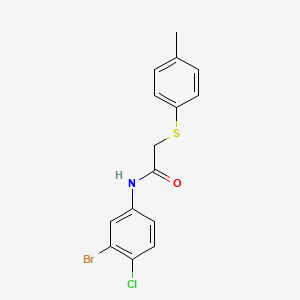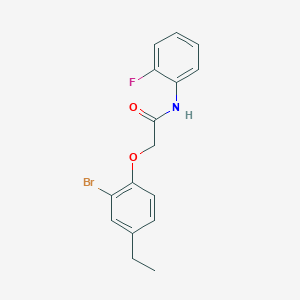![molecular formula C19H24N2O4S B3698644 N-(4-methylbenzyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3698644.png)
N-(4-methylbenzyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Übersicht
Beschreibung
N-(4-methylbenzyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide: is an organic compound with a complex structure that includes aromatic rings, a sulfamoyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Formation of 4-(propan-2-ylsulfamoyl)phenol: This intermediate can be synthesized by reacting 4-aminophenol with isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of 2-[4-(propan-2-ylsulfamoyl)phenoxy]acetic acid: The intermediate 4-(propan-2-ylsulfamoyl)phenol is then reacted with chloroacetic acid under basic conditions to form the acetic acid derivative.
Formation of this compound: Finally, the acetic acid derivative is reacted with 4-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methylbenzyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and sulfamoyl group can be oxidized under strong oxidizing conditions.
Reduction: The acetamide moiety can be reduced to an amine under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxidation of the aromatic rings can lead to the formation of quinones.
Reduction: Reduction of the acetamide moiety can yield the corresponding amine.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic rings, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(4-methylbenzyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with target proteins, while the aromatic rings can engage in π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylbenzyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide: Similar structure but with a methyl group instead of an isopropyl group on the sulfamoyl moiety.
N-(4-methylbenzyl)-2-[4-(ethylsulfamoyl)phenoxy]acetamide: Similar structure but with an ethyl group instead of an isopropyl group on the sulfamoyl moiety.
Uniqueness
N-(4-methylbenzyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is unique due to the presence of the isopropylsulfamoyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-14(2)21-26(23,24)18-10-8-17(9-11-18)25-13-19(22)20-12-16-6-4-15(3)5-7-16/h4-11,14,21H,12-13H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHOJKRNXJYJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-[(2-chlorobenzyl)thio]-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3698570.png)
![5-bromo-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3698576.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3698590.png)

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B3698612.png)

![N-(2-ethylphenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3698621.png)
![4-chloro-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid](/img/structure/B3698631.png)
![5-bromo-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B3698639.png)
![2-(4-bromophenoxy)-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}acetamide](/img/structure/B3698656.png)
![N~2~-(2-bromophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3698664.png)

![5-[(2-bromo-4-isopropylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3698678.png)
